molecular formula C11H7ClO2 B1616385 (4-Chlorophenyl)(2-furyl)methanone CAS No. 13365-63-4

(4-Chlorophenyl)(2-furyl)methanone

Cat. No. B1616385
CAS RN: 13365-63-4
M. Wt: 206.62 g/mol
InChI Key: QIYZYIJVBGPXKW-UHFFFAOYSA-N
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Description

4-Chlorophenyl)(2-furyl)methanone is an organic compound belonging to the class of compounds known as ketones. It is a colorless liquid with a sweet, fruity odor. This compound has a wide range of applications in the chemical and pharmaceutical industry, and is widely used in the synthesis of various drugs and other compounds. The synthesis of this compound is relatively simple, and it can be synthesized from commercially available starting materials.

Scientific Research Applications

  • Synthesis and Potential Therapeutic Applications : A study details the synthesis of a series of compounds through a linear bi-step approach starting with 2-furyl(1-piperazinyl)methanone, aiming to explore their therapeutic potential. Some of these compounds exhibited considerable α-glucosidase inhibitory activity, alongside evaluations for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents (Abbasi et al., 2019).

  • Alzheimer's Disease Research : Another study synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, derived from 2-furyl(1-piperazinyl)methanone, were evaluated for their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).

  • Antibacterial Potential : Research into 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives highlighted their synthesis and evaluation for antibacterial potential. These molecules showed decent inhibitory activity against various Gram-negative and Gram-positive bacteria, with certain derivatives exhibiting low minimum inhibitory concentrations, suggesting their utility as therapeutic agents with antibacterial properties (Abbasi et al., 2018).

  • Chemical Synthesis and Environmental Applications : The photo-induced rearrangement of 2'-arylisoflavones for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones is another application. This method, which does not require any transition metal catalyst, oxidant, or additives and uses ethanol as the solvent, is both cost-efficient and environmentally friendly, showcasing the versatility of compounds related to (4-Chlorophenyl)(2-furyl)methanone in chemical synthesis and potential environmental applications (Wang et al., 2019).

properties

IUPAC Name

(4-chlorophenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZYIJVBGPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355596
Record name (4-chlorophenyl)(2-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(2-furyl)methanone

CAS RN

13365-63-4
Record name (4-chlorophenyl)(2-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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